Cas no 97-36-9 (2,4-Dimethylacetoacetanilide)

2,4-Dimethylacetoacetanilide structure
2,4-Dimethylacetoacetanilide structure
Nome do Produto:2,4-Dimethylacetoacetanilide
N.o CAS:97-36-9
MF:C12H15NO2
MW:205.253003358841
MDL:MFCD00039836
CID:34899
PubChem ID:222464

2,4-Dimethylacetoacetanilide Propriedades químicas e físicas

Nomes e Identificadores

    • N-(2,4-Dimethylphenyl)-3-oxobutanamide
    • AAMX
    • 2',4'-dimethylacetoacetanilide
    • acetoacet-m-xylidide
    • n-(2,4-dimethylphenyl)-3-oxobutyramide
    • 2',4'-Acetoacetoxylidide
    • 2,4-Dimethylacetoacetanilide
    • ',4'-Dimethylacetoacetanilide
    • 4'-Dimethylacetoacetanilide
    • 2-Dicyclohexylphosphino-2'-(N,N-diMethylaMino)biphenyl
    • AAM
    • Acetoaceto-m-xylidide
    • Acetoacetyl-m-xylidide
    • 2,4-Acetoacetxylidide
    • 2,4-Acetoacetoxylidide
    • Butanamide, N-(2,4-dimethylphenyl)-3-oxo-
    • Acetoacetic acid m-xylidide
    • N-Acetoacetyl-2,4-xylidine
    • 1-Acetoacetylamino-2,4-dimethylbenzene
    • m-Acetoacetoxylidide
    • Acetoacet-2,4-dimethylphenyl
    • Acetoacetanilide, 2',4'-dimethyl-
    • 3-Oxo-N-(2,4-methylphenyl)butanamide
    • 84GV
    • 2′,4′-Acetoacetoxylidide (6CI, 7CI, 8CI)
    • N-(2,4-Dimethylphenyl)-3-oxobutanamide (ACI)
    • 2′,4′-Dimethylacetoacetanilide
    • N-(2,4-Dimethylphenyl)acetoacetamide
    • NSC 8398
    • o,p-Dimethylacetoacetanilide
    • EN300-18246
    • 84GV04HEUG
    • Butanamide, N-(2,4,-dimethylphenyl)-3-oxo
    • CAS-97-36-9
    • NCGC00164201-01
    • CS-0067139
    • N-(2,4-dimethylphenyl)-3-oxo-butyric acid amide
    • UNII-84GV04HEUG
    • Q27269525
    • NS00009606
    • E77599
    • N-(2,4-Dimethylphenyl)-3-oxobutanamide #
    • F0001-2304
    • SCHEMBL295936
    • W-100110
    • DTXSID4040719
    • EC 202-576-0
    • N-Acetoacetyl-2,4-xilidide
    • Butanamide,4-dimethylphenyl)-3-oxo-
    • m-Acetoaceto-Xylidide
    • STK301606
    • AKOS000120893
    • DTXCID2020719
    • N-Acetoacetyl-2,4-xylidine 100 microg/mL in Acetonitrile
    • NSC-8398
    • BS-4159
    • 3-12-00-02484 (Beilstein Handbook Reference)
    • BRN 2110911
    • N-ACETOACETYL-M-XYLIDIN
    • 97-36-9
    • MFCD00039836
    • NCGC00255500-01
    • EINECS 202-576-0
    • Tox21_302083
    • N-(2,4-Dimethylphenyl)-3-oxobutyramide, 99.5%
    • CHEMBL1877137
    • N-(24-Dimethylphenyl)-3-oxobutyramide
    • NSC8398
    • MDL: MFCD00039836
    • Inchi: 1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15)
    • Chave InChI: HGVIAKXYAZRSEG-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)=O)NC1C(C)=CC(C)=CC=1

Propriedades Computadas

  • Massa Exacta: 205.11000
  • Massa monoisotópica: 205.11
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 250
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 1.9
  • Superfície polar topológica: 46.2
  • Contagem de Tautomeros: 8

Propriedades Experimentais

  • Cor/Forma: White crystalline powder.
  • Densidade: 1.24
  • Ponto de Fusão: 88-91 ºC
  • Ponto de ebulição: 343.93°C (rough estimate)
  • Ponto de Flash: 171 °C
  • Índice de Refracção: 1.5160 (estimate)
  • PSA: 46.17000
  • LogP: 2.29400
  • Solubilidade: Not determined

2,4-Dimethylacetoacetanilide Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H319
  • Declaração de Advertência: P305+P351+P338
  • WGK Alemanha:1
  • Código da categoria de perigo: R22: harmful if swallowed.
  • Instrução de Segurança: S24/25
  • RTECS:AK4585000
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R22
  • Condição de armazenamento:Store at room temperature

2,4-Dimethylacetoacetanilide Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4-Dimethylacetoacetanilide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
City Chemical
929P-100GM
2',4'-Acetoacetoxylidide
97-36-9 practical
100gm
$95.82 2023-09-19
City Chemical
929P-250GM
2',4'-Acetoacetoxylidide
97-36-9 practical
250gm
$178.39 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N49710-25g
N-(2,4-Dimethylphenyl)-3-oxobutanamide
97-36-9
25g
¥36.0 2021-09-08
TRC
D481205-5g
N-(2,4-Dimethylphenyl)-3-oxobutanamide
97-36-9
5g
$ 129.00 2023-09-07
abcr
AB336386-100g
2',4'-Dimethylacetoacetanilide, 98%; .
97-36-9 98%
100g
€72.90 2024-04-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D101375-250g
2,4-Dimethylacetoacetanilide
97-36-9 99%
250g
¥87.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SR436-100g
2,4-Dimethylacetoacetanilide
97-36-9 99%
100g
¥100.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D101375-100g
2,4-Dimethylacetoacetanilide
97-36-9 99%
100g
¥55.90 2023-09-03
abcr
AB336386-25 g
2',4'-Dimethylacetoacetanilide, 98%; .
97-36-9 98%
25g
€68.80 2022-08-31
Enamine
EN300-18246-0.25g
N-(2,4-dimethylphenyl)-3-oxobutanamide
97-36-9 95%
0.25g
$19.0 2023-09-19

2,4-Dimethylacetoacetanilide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Benzene ;  reflux
Referência
Unexpected formation of new bicyclic γ-lactams by dimerization of α-chloroacetoacetanilides
Han, Minsoo; Nam, Kee-Dal; Hahn, Hoh-Gyu; Shin, Dongyun, Tetrahedron Letters, 2008, 49(35), 5217-5219

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Water ;  reflux
Referência
Method for the continuous production of acetoacetic acid arylamides via the addition reaction of optionally substituted primary and secondary aryl amines with diketene in the presence of water and using reactive distillation
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção
Referência
Process for preparation of polysubstituted 4H-pyran compounds
, China, , ,

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Ethanol ;  1.5 h, 23 °C; 3 h, 40 °C; 40 °C → 6 °C
Referência
Process for preparation of acetoacetanilide derivatives via acetoacetylation of anilines
, China, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  8 h, 120 °C
Referência
Synthesis and antimicrobial screening of pyrimidine derivatives
Parmar, J. M.; Parikh, A. R., Organic Chemistry: An Indian Journal, 2008, 4(6-8), 412-414

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  8 h, reflux
Referência
Phenothiazinyldihydropyrimidines as anticancer agents and process of preparation thereof
, India, , ,

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ,  Water ;  12 h, reflux
Referência
An efficient synthesis, characterization, and antimicrobial screening of tetrahydropyrimidine derivatives
Godhani, Dinesh R.; Dobariya, Purvesh B.; Jogel, Anand A.; Sanghani, Anil M.; Mehta, Jignasu P., Medicinal Chemistry Research, 2014, 23(5), 2417-2425

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Sodium hydroxide ,  Water Solvents: Toluene ;  24 h, reflux
Referência
Synthesis, characterization, anti bacterial and antifungal activity of some novel pyrazole derivative
Shah, Nilay; Karia, Denish C., Chemistry & Biology Interface, 2018, 8(5), 284-293

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  10 - 15 h, 110 °C
Referência
Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides
Virsodia, Vijay; Pissurlenkar, Raghuvir R. S.; Manvar, Dinesh; Dholakia, Chintan; Adlakha, Priti; et al, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  8 h, reflux
Referência
Phenothiazine and amide-ornamented novel nitrogen heterocyclic hybrids: synthesis, biological and molecular docking studies
Sivaramakarthikeyan, Ramar; Karuppasamy, Ayyanar; Iniyaval, Shunmugam; Padmavathy, Krishnaraj; Lim, Wei-Meng; et al, New Journal of Chemistry, 2020, 44(10), 4049-4060

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Ethanol ,  Water
Referência
Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene
, European Patent Organization, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: 1H-Imidazolium, 1-methyl-3-nitro-, salt with trinitromethane (1:1) ;  4 h, 90 °C
Referência
TiO2 nanoparticles supported synthesis of acetoacetanilide derivatives in green media
Goswami, P. G.; Dhadda, S.; Yadav, K.; Jangid, D. K.; Guleria, A.; et al, Research Journal of Chemistry and Environment, 2021, 25(5), 127-134

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  4 - 10 h, 110 °C
Referência
Synthesis and characterization of esters and amides of 3-arylaminobut-2-enoic acid via solvent-free condensation
Lu, Yun; Cui, Liang; Sun, Zhi-ming; Lei, Jun-yu; Yi, Jian-jun; et al, Huaxue Shiji, 2019, 41(3), 274-282

Synthetic Routes 14

Condições de reacção
1.1 0 - 5 °C; 12 - 20 °C; 2 h, -5 °C
Referência
Production process of diethylaniline
, China, , ,

Synthetic Routes 15

Condições de reacção
1.1 Solvents: Ethanol ;  2 h, 30 °C; 3 h, 40 °C
Referência
Synthesis and crystallization method of N-acetoacetyl aniline-series compound
, China, , ,

Synthetic Routes 16

Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  15 h, 120 °C
Referência
Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Naveen, S.; Adlakha, Priti; Dholakia, Chintan; Shah, Anamik; Sridhar, M. A.; et al, Structural Chemistry, 2006, 17(6), 569-575

Synthetic Routes 17

Condições de reacção
1.1 Catalysts: Triethylamine Solvents: Benzene ;  4 h, reflux
Referência
Synthesis and biological evaluation of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives as potential MERS-CoV inhibitors
Yoon, Ji Hye; Lee, Jun Young; Lee, Jihye; Shin, Young Sup; Jeon, Sangeun; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(23),

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Potassium hydroxide Solvents: Toluene ;  24 h, reflux
Referência
Synthesis of thiazolo[3,2-a]pyrimidine molecules, in-vitro cytotoxic evaluation and molecular docking studies
Jadeja, Jaysinh; Savant, Mahesh, Journal of the Iranian Chemical Society, 2023, 20(7), 1491-1502

Synthetic Routes 19

Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Xylene ;  heated
Referência
Study on reaction of substituted 4-methylquinolin-2(1H)-ones with sodium azide
Duan, Le The; Thanh, Nguyen Dinh; Nguyet, Nguyen Thi Minh; Hoai, Le Thi; Ha, Nguyen Thi Thu, International Electronic Conference on Synthetic Organic Chemistry, 2017, (2017), 1-6

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  8 h, rt → reflux
Referência
Phenothiazine and amide-ornamented dihydropyridines via a molecular hybridization approach: design, synthesis, biological evaluation and molecular docking studies
Sivaramakarthikeyan, Ramar; Iniyaval, Shunmugam; Padmavathy, Krishnaraj; Liew, Hui-Shan; Looi, Chin-King; et al, New Journal of Chemistry, 2019, 43(43), 17046-17057

2,4-Dimethylacetoacetanilide Raw materials

2,4-Dimethylacetoacetanilide Preparation Products

2,4-Dimethylacetoacetanilide Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97-36-9)2',4'-Dimethylacetoacetanilide
Número da Ordem:1619333
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 16:58
Preço ($):discuss personally

2,4-Dimethylacetoacetanilide Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-36-9)2',4'-Dimethylacetoacetanilide
1619333
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-36-9)2',4'-Dimethylacetoacetanilide
sfd11520
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito